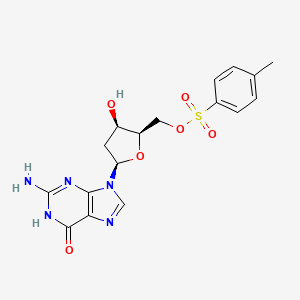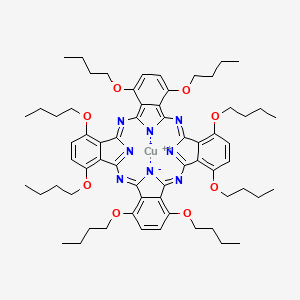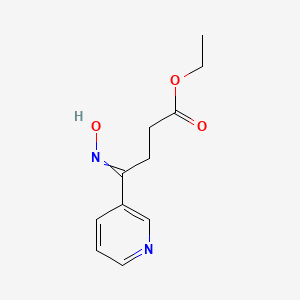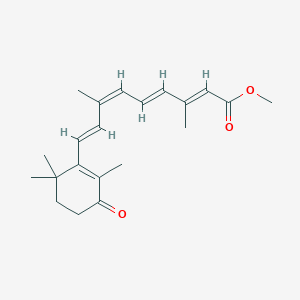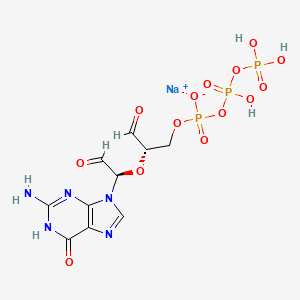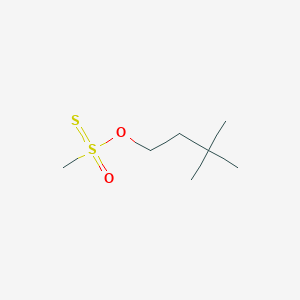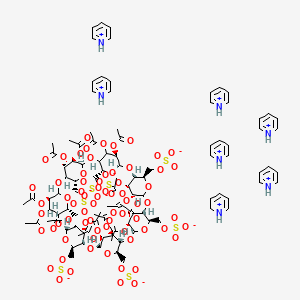
Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfated beta-cyclodextrin derivatives involves multiple steps, including acetylation and sulfation, to introduce functional groups that enhance solubility and enantiomeric separation efficiency in non-aqueous environments. One example is the synthesis of heptakis(2,3-di-O-acetyl-6-O-sulfo)-cyclomaltoheptaose, a compound similar in modification, which demonstrates the complexity and precision required in synthesizing highly functionalized cyclodextrins for specific analytical applications (Sanchez-Vindas & Vigh, 2005).
Molecular Structure Analysis
The molecular structure of these cyclodextrin derivatives is characterized by the presence of multiple substituents on the cyclodextrin backbone, which significantly affects their physicochemical properties and interaction mechanisms. The distribution and nature of these substituents are crucial for the compound's ability to form inclusion complexes with various analytes, facilitating enantiomeric separation based on differential complexation and mobility through capillary electrophoresis systems.
Chemical Reactions and Properties
Chemically, sulfated beta-cyclodextrin derivatives engage in reactions typical of ethers, sulfates, and acetates, including hydrolysis under certain conditions. Their chemical properties, particularly the sulfated and acetylated functionalities, impart high solubility in polar organic solvents and water, enabling their use in a wide range of solvent systems for analytical separations (Busby & Vigh, 2005).
Aplicaciones Científicas De Investigación
Cyclodextrin Derivatives in Drug Solubility and Stability
Cyclodextrins, including derivatives such as sulfobutylether-β-cyclodextrin, have been recognized for their ability to increase the solubility and stability of pharmaceutical compounds. These cyclic oligosaccharides can form inclusion complexes with a wide range of molecules, significantly enhancing the bioavailability of poorly water-soluble drugs. This property is especially valuable in the development of new drugs and formulations, where cyclodextrins can act as solubilizers and stabilizers (Stella & Rajewski, 2020).
Enhancing Drug Delivery Systems
The inclusion complexes formed by cyclodextrins and drugs have been exploited to improve drug delivery systems. Cyclodextrins can be incorporated into various delivery modalities, including liposomes and nanoformulations, to increase the efficacy and safety of drug delivery. These complexes can address solubility, stability, and bioavailability issues, making cyclodextrins a crucial component in the development of advanced drug delivery systems (Das, Ghate, & Lewis, 2019).
Application in Food Industry
Cyclodextrins have also found extensive applications in the food industry. Due to their ability to form inclusion complexes, they are used as food additives to improve the shelf life, taste, and stability of food products. Cyclodextrins can encapsulate flavors, vitamins, and other sensitive food components, protecting them from degradation and enhancing the overall quality of food products. This makes cyclodextrins valuable for manufacturing healthier and more durable food items (Pereira et al., 2021).
Enhancing Analytical Methods
The unique properties of cyclodextrins are utilized in analytical chemistry to improve the detection and quantification of various compounds. Cyclodextrins can modify the chromatographic and electrophoretic properties of analytes, facilitating their separation and analysis. This application is particularly useful in the detection of mycotoxins and other contaminants in food and environmental samples, where cyclodextrins can enhance the sensitivity and specificity of analytical methods (Maragos et al., 2008).
Propiedades
IUPAC Name |
pyridin-1-ium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40R,41R,43R,44S,45R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H98O70S7.7C5H5N/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;7*1-2-4-6-5-3-1/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);7*1-5H/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52?,53+,54+,55-,56?,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDCRVFUMNZWDV-UPKJRIBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H](C4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H](C6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H133N7O70S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747878 |
Source


|
| Record name | PUBCHEM_71317203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2837.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt | |
CAS RN |
196398-65-9 |
Source


|
| Record name | PUBCHEM_71317203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


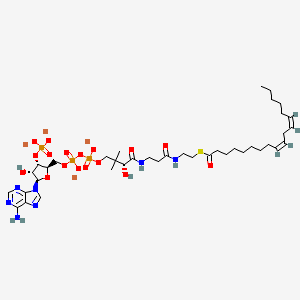
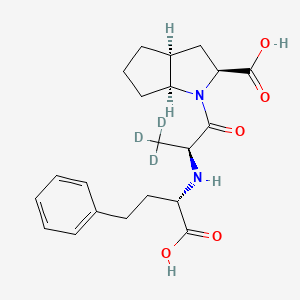
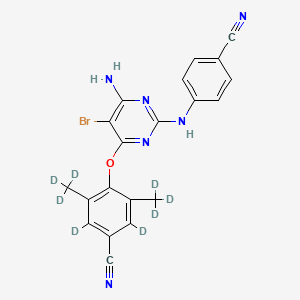
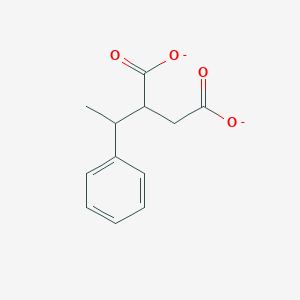
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
